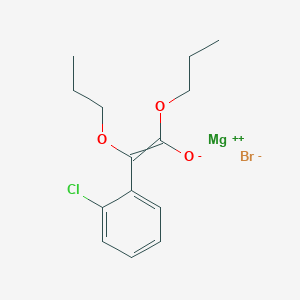
Magnesium bromide (2-chlorophenyl)(propoxy)(propoxycarbonyl)methanide (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium bromide (2-chlorophenyl)(propoxy)(propoxycarbonyl)methanide (1/1/1) is a complex organometallic compound. It is primarily used in organic synthesis as a reagent for various chemical reactions. The compound’s structure includes a magnesium bromide core with substituents of 2-chlorophenyl, propoxy, and propoxycarbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium bromide (2-chlorophenyl)(propoxy)(propoxycarbonyl)methanide typically involves the reaction of 2-chlorophenyl bromide with magnesium in the presence of an ether solvent such as diethyl ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
2-Chlorophenyl bromide+Magnesium→(2-Chlorophenyl)magnesium bromide
This intermediate is then reacted with propoxy and propoxycarbonyl reagents under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Magnesium bromide (2-chlorophenyl)(propoxy)(propoxycarbonyl)methanide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The compound can act as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation and reduction: It can participate in redox reactions, where the magnesium center can be oxidized or reduced.
Coupling reactions: It is often used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in anhydrous conditions.
Oxidation and reduction: Reagents such as hydrogen peroxide or lithium aluminum hydride can be used.
Coupling reactions: Palladium or nickel catalysts are often employed under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a new carbon-carbon bond, while oxidation might produce a corresponding alcohol or ketone.
Scientific Research Applications
Magnesium bromide (2-chlorophenyl)(propoxy)(propoxycarbonyl)methanide has several applications in scientific research:
Organic synthesis: It is used as a reagent for forming carbon-carbon bonds and introducing functional groups.
Medicinal chemistry: The compound can be used to synthesize pharmaceutical intermediates and active ingredients.
Material science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of magnesium bromide (2-chlorophenyl)(propoxy)(propoxycarbonyl)methanide involves the interaction of its magnesium center with electrophilic sites in other molecules. The magnesium atom, being electropositive, can stabilize negative charges and facilitate nucleophilic attacks. The 2-chlorophenyl, propoxy, and propoxycarbonyl groups can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)magnesium bromide
- 3-Chlorophenylmagnesium bromide
- p-Tolylmagnesium bromide
Uniqueness
Magnesium bromide (2-chlorophenyl)(propoxy)(propoxycarbonyl)methanide is unique due to its specific combination of substituents, which confer distinct reactivity and selectivity. The presence of both propoxy and propoxycarbonyl groups allows for versatile applications in organic synthesis, making it a valuable reagent in various chemical transformations.
Properties
CAS No. |
62123-92-6 |
|---|---|
Molecular Formula |
C14H18BrClMgO3 |
Molecular Weight |
373.95 g/mol |
IUPAC Name |
magnesium;2-(2-chlorophenyl)-1,2-dipropoxyethenolate;bromide |
InChI |
InChI=1S/C14H19ClO3.BrH.Mg/c1-3-9-17-13(14(16)18-10-4-2)11-7-5-6-8-12(11)15;;/h5-8,16H,3-4,9-10H2,1-2H3;1H;/q;;+2/p-2 |
InChI Key |
UPRQHBYKWGBWCQ-UHFFFAOYSA-L |
Canonical SMILES |
CCCOC(=C([O-])OCCC)C1=CC=CC=C1Cl.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















